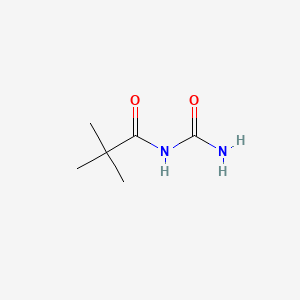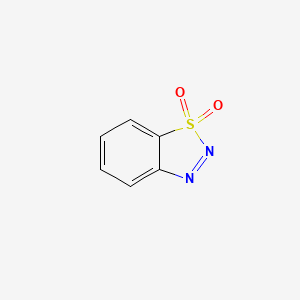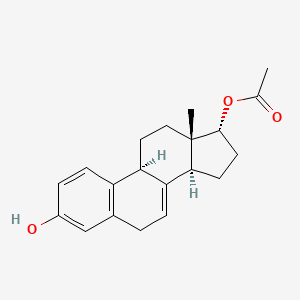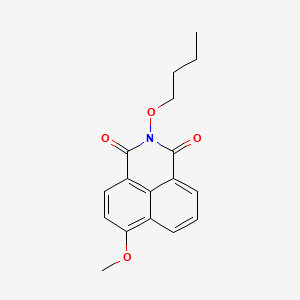
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate is a chemical compound with the molecular formula C33H60N2O6 and a molecular weight of 580.8 g/mol. It is known for its unique structure, which includes a five-membered imidazolidine ring and two laurate ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with diethylene glycol and lauric acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing lauric acid, which has known antimicrobial properties. Additionally, the imidazolidine ring can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate can be compared with other similar compounds, such as:
(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl benzonitrile: This compound has a similar imidazolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene diacetate:
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Propriétés
| 63059-80-3 | |
Formule moléculaire |
C33H60N2O6 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
2-[3-(2-dodecanoyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl dodecanoate |
InChI |
InChI=1S/C33H60N2O6/c1-5-7-9-11-13-15-17-19-21-23-29(36)40-27-25-34-31(38)33(3,4)35(32(34)39)26-28-41-30(37)24-22-20-18-16-14-12-10-8-6-2/h5-28H2,1-4H3 |
Clé InChI |
GIOMCCKTXLHGSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)CCCCCCCCCCC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









